1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(1,4-Dioxaspiro[45]decan-2-ylmethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a spirocyclic structure with a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction to form the oxaspiro[4.5]decan-1-one scaffold . This is followed by the reaction with thiophene-2-ylamine and subsequent urea formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
1-(1,4-Dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The urea group can form hydrogen bonds, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-Dioxaspiro[4.5]decan-8-ylamino)-2-methylpropan-2-yl dimethylamine
- 2-{1,4-Dioxaspiro[4.5]decan-8-ylamino}-1-(thiophen-2-yl)ethyl dimethylamine
Uniqueness
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea is unique due to its specific spirocyclic structure combined with the thiophene and urea groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-13(16-12-5-4-8-20-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQNZPHUKJEUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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